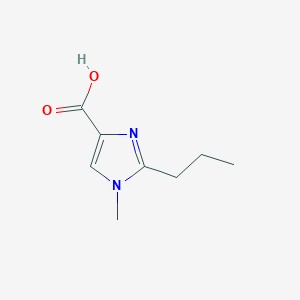

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid

Description

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid (C₈H₁₂N₂O₂, molecular weight: 168.19) is an imidazole derivative characterized by a methyl group at position 1, a propyl group at position 2, and a carboxylic acid moiety at position 4 of the imidazole ring . Predicted physicochemical properties include a density of 1.19 g/cm³ and a boiling point of 374.5°C, suggesting moderate hydrophobicity and thermal stability . This compound is structurally significant in pharmaceutical research, often serving as a reference standard or intermediate in synthesizing bioactive molecules, such as angiotensin II receptor antagonists .

Properties

IUPAC Name |

1-methyl-2-propylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-7-9-6(8(11)12)5-10(7)2/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNOQEQYCMBHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves constructing the imidazole ring through condensation reactions of suitably substituted precursors, followed by functionalization at the 4-position with a carboxylic acid group.

Step-by-step Process:

Preparation of the imidazole core:

- React α-aminoketones with aldehydes or formamides under reflux conditions to form imidazole rings.

- Use amidine derivatives (such as butamidine) as key intermediates, which react with α-halo ketones or acids to form the imidazole ring via cyclization.

Introduction of the methyl and propyl groups:

- Alkylation at the nitrogen atom of the imidazole ring with methyl iodide or methyl bromide introduces the methyl group.

- Alkylation with propyl halides (e.g., propyl bromide) introduces the propyl substituent at the 2-position of the imidazole.

Carboxylation at the 4-position:

- The imidazole ring, bearing the alkyl groups, undergoes carboxylation using carbon dioxide (CO₂) under pressure or via carboxylation reagents such as phosphorus oxychloride (POCl₃) or carbonyl diimidazole to introduce the carboxylic acid group.

Representative Reaction:

Imidazole precursor + methylating agent + propylating agent → Alkylated imidazole

Alkylated imidazole + CO₂ → 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid

Multistep Synthesis via Intermediate Formation

Method Overview:

This strategy involves synthesizing an intermediate imidazole derivative, then functionalizing it with the desired groups.

Detailed Procedure:

Step 1: Synthesize 2-propylimidazole via cyclization of amino acids or α-halo ketones with ammonia or amidine derivatives under reflux.

Step 2: Methylate the nitrogen atom at the 1-position using methyl iodide or dimethyl sulfate to obtain 1-methyl-2-propylimidazole .

Step 3: Introduce the carboxylic acid group at the 4-position via oxidative carboxylation :

- React the methylated imidazole with potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an aqueous medium to oxidize at the 4-position.

- Alternatively, perform direct carboxylation using CO₂ under pressure with a suitable catalyst.

Reaction Data Table:

Preparation via Carboxylation of 2-Propylimidazole Derivatives

Method Summary:

This method involves starting from commercially available 2-propylimidazole and performing carboxylation at the 4-position.

Procedure:

- Step 1: Obtain or synthesize 2-propylimidazole via established heterocyclic synthesis pathways.

- Step 2: Subject the compound to carbon dioxide pressure in the presence of a catalyst (e.g., potassium tert-butoxide ) to facilitate direct carboxylation at the 4-position.

- Step 3: Purify the resulting product through recrystallization or chromatography.

Reaction Data Table:

| Step | Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| 1 | 2-propylimidazole | - | Commercially available or synthesized | |

| 2 | CO₂, base | Elevated pressure, moderate temperature | Carboxylation |

Notes on Optimization and Control

- Reaction Conditions: Mild reflux or pressure conditions are preferred to ensure selectivity and prevent side reactions.

- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate nucleophilic substitutions and carboxylation.

- Catalysts: Bases like potassium tert-butoxide or potassium carbonate enhance the carboxylation efficiency.

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or sulfonated imidazole derivatives.

Scientific Research Applications

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals that have potential biological activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share core imidazole or benzimidazole frameworks with varying substituents, influencing their physicochemical and biological properties:

Table 1: Comparative Analysis of Imidazole Derivatives

Key Findings and Differences

Substituent Effects on Bioactivity :

- Telmisartan Related Compound B (C₃₃H₃₀N₄O₂) exhibits a biphenyl-benzimidazole structure, enhancing receptor binding through π-π stacking but reducing aqueous solubility compared to the target compound .

- RNH-6270 replaces the carboxylic acid with a tetrazole group, improving oral bioavailability and resistance to enzymatic degradation, a common strategy in drug design .

Solubility and Crystallinity :

- The diphenyl-substituted analog (CCDC 1038591) demonstrates reduced solubility due to bulky aromatic groups, whereas the target compound’s simpler structure offers better solubility in polar solvents .

Structural Flexibility: Imazapic features a partially saturated imidazolinone ring, increasing conformational flexibility and enabling herbicidal activity through interactions with acetolactate synthase .

Biological Activity

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid (MPICA) is a heterocyclic compound featuring an imidazole ring. It has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities. This article explores the biological activity of MPICA, including its mechanisms of action, potential therapeutic effects, and comparisons with related compounds.

Chemical Structure and Properties

MPICA is characterized by the following structural features:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Substituents : A methyl group at the nitrogen position and a propyl group at the second carbon, along with a carboxylic acid functional group.

Table 1: Structural Features of MPICA

| Feature | Description |

|---|---|

| Chemical Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| Appearance | White to light brown solid |

| Solubility | Soluble in polar solvents |

Research indicates that MPICA interacts with various biological systems through several mechanisms:

- Enzyme Modulation : MPICA may inhibit or activate specific enzymes, influencing metabolic pathways.

- Metal Coordination : The imidazole ring can coordinate with metal ions, which may enhance its biological efficacy.

- Hydrogen Bonding : The carboxylic acid group allows for hydrogen bonding, facilitating interactions with biological targets such as proteins and nucleic acids .

Therapeutic Potential

MPICA has been studied for its potential in treating various conditions:

- Neurodegenerative Disorders : It has shown promise in inhibiting the production of amyloid-beta peptides, which are implicated in Alzheimer's disease .

- Antimicrobial Activity : Preliminary studies suggest that MPICA exhibits antibacterial properties, potentially useful in combating resistant strains.

- Antiviral Properties : Some derivatives of imidazole compounds have demonstrated antiviral activity against viruses such as HSV-1 and tobacco mosaic virus .

Case Studies

- Alzheimer's Disease Research : A study investigated the effects of MPICA on amyloid-beta peptide production in vitro. Results indicated a significant reduction in peptide levels, suggesting a neuroprotective effect .

- Antimicrobial Efficacy : In vitro assays demonstrated that MPICA exhibited bactericidal activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- Antiviral Activity : Research on related imidazole derivatives showed that certain modifications could enhance antiviral efficacy against various pathogens, indicating that MPICA may similarly benefit from structural optimization .

Comparative Analysis

To understand the unique properties of MPICA, it is useful to compare it with similar compounds:

Table 2: Comparison of Imidazole Derivatives

| Compound Name | Similarity (%) | Unique Features |

|---|---|---|

| 1-Methyl-1H-imidazole-4-carboxylic acid | 86 | Simpler structure; lacks propyl group |

| 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | 84 | Contains bromine; different reactivity |

| 1-Phenyl-1H-imidazole-4-carboxylic acid | 81 | Substituted phenyl group; alters electronic properties |

This comparison highlights how structural variations influence biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves multi-step organic synthesis starting from imidazole derivatives. For example, refluxing intermediates with sodium acetate in acetic acid (as seen in analogous imidazole syntheses) can facilitate cyclization and carboxylation . Optimization includes adjusting molar ratios (e.g., 1.1:1 excess of formylating agents), temperature control (80–100°C), and inert atmosphere to minimize side reactions . Purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical for isolating high-purity products .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and propyl groups) and carboxylic acid proton environment .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O-H stretch from carboxylic acid) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment, validated against pharmacopeial standards (e.g., USP methods for related imidazole impurities) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as imidazole derivatives may cause irritation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, imidazole ring planarity and carboxylic acid torsion angles can be validated against reference structures (CCDC 1038591) . Data collection at low temperatures (100 K) reduces thermal motion artifacts.

Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?

- Analytical Workflow :

- LC-MS : Detect trace impurities (e.g., unreacted intermediates or tetrazole byproducts) using high-resolution mass spectrometry .

- Pharmacopeial Methods : Follow USP guidelines for related compounds (e.g., impurity B in angiotensin II receptor antagonists) using gradient elution (acetonitrile/0.1% TFA in water) .

- Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable impurity quantification without chromatographic separation .

Q. How can computational modeling predict the reactivity and pharmacokinetic properties of this compound?

- In Silico Approaches :

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and nucleophilic/electrophilic sites .

- Molecular Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina to predict metabolic pathways .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and toxicity risks .

Q. What are the challenges in analyzing this compound’s stability under varying pH and temperature conditions?

- Stability Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.